molecular formula C8H7ClO B044031 o-Toluoyl chloride CAS No. 933-88-0

o-Toluoyl chloride

Cat. No. B044031
CAS RN: 933-88-0
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
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Patent
US04942163

Procedure details

Part A. A 2-L, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 2-methylbenzoic acid (503 g, 3.69 mol). The apparatus was cooled in an ice bath, and thionyl chloride (750 mL, 10.3 mol) was added over a period of 15 minutes. After complete addition, the ice bath was removed and the reaction mixture was warmed to about 45° in order to completely dissolve the 2-methylbenzoic acid. The reaction mixture was then allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation to afford 2-methylbenzoyl chloride as an oil, which was used without further purification. This material was transferred immediately into an addition funnel and added with mechanical stirring in 30-50 mL portions over a period of one hour to a commercial 40% dimethylamine solution (1500 mL, 13.35 mmol) which was maintained below 25° by periodic cooling with a dry ice-acetone bath. After complete addition the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was extracted with ether, and the combined organic extracts were washed with water, dried, and concentrated. The resulting oil was distilled under vacuum to afford N,N,2-trimethylbenzamide (409 g, 2.49 mol, 68% yield) as an oil: bp 88° (0.4 torr); IR(neat) 1650 cm-1 ; 1H NMR(CDCl3) δ 7.07-7.30 (m,4H), 3.11(s,3H), 2.81(s,3H), 2.27(s,3H). Anal. Calcd for C10H13NO: C,73.59; H,8.03; N,8.58. Found: C,73.66; H,8.18; N,8.42.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
503 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:14])=O>>[CH3:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([Cl:14])=[O:6]

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
503 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The apparatus was cooled in an ice bath
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to about 45° in order
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the 2-methylbenzoic acid
TEMPERATURE
Type
TEMPERATURE
Details
to gradually cool
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride and the HCl and SO2 reaction side-products
CUSTOM
Type
CUSTOM
Details
were removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.